Technical Monograph: Ethyl N-(3,4-dichlorophenyl)carbamate
Technical Monograph: Ethyl N-(3,4-dichlorophenyl)carbamate
[1]
Executive Summary
Ethyl N-(3,4-dichlorophenyl)carbamate (CAS: 7159-94-6) is a lipophilic organic carbamate primarily utilized as a chemical intermediate in the synthesis of agrochemicals, specifically herbicides and fungicides.[1][2] Structurally homologous to the methyl ester herbicide Swep (CAS: 1918-18-9), the ethyl analog exhibits distinct physicochemical properties governed by the increased steric bulk and hydrophobicity of the ethyl moiety.[1] This guide provides a rigorous characterization of its physical state, thermodynamic properties, and synthesis logic for researchers in crop protection and organic synthesis.[1][2][3]
Molecular Identification & Structural Analysis[1][2][3]
The compound consists of a 3,4-dichlorophenyl ring bound to a carbamate (urethane) linker with an ethyl ester terminus.[1][2][3] The presence of two chlorine atoms at the meta and para positions of the phenyl ring significantly enhances lipophilicity and metabolic stability against ring oxidation.[1][3]
| Identifier | Value |
| IUPAC Name | Ethyl N-(3,4-dichlorophenyl)carbamate |
| Common Synonyms | Ethyl 3,4-dichlorocarbanilate; Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester |
| CAS Number | 7159-94-6 (Distinct from Methyl analog Swep: 1918-18-9) |
| Molecular Formula | C |
| Molecular Weight | 234.08 g/mol |
| SMILES | CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |
| InChI Key | AOVLXBXJFYNQAZ-UHFFFAOYSA-N |
Structural Visualization
Thermodynamic & Physical Constants
The substitution of the methyl group (in Swep) with an ethyl group lowers the melting point due to disrupted crystal packing efficiency, while simultaneously increasing the boiling point and lipophilicity.[1][3]
Core Physical Properties
| Property | Value | Condition / Context | Source |
| Physical State | Solid (Crystalline) | Standard Temperature & Pressure | [1, 2] |
| Melting Point | 102 – 103 °C | Experimental (Recrystallized) | [3] |
| Boiling Point | 270 °C | @ 760 mmHg | [4] |
| Density | 1.382 g/cm³ | Predicted / Calculated | [4] |
| Flash Point | 117.1 °C | Closed Cup | [4] |
| Vapor Pressure | ~1.4 × 10⁻³ mmHg | Estimated @ 25°C (Based on Methyl analog) | [5] |
Critical Note: The melting point of the ethyl ester (102–103°C) is approximately 10°C lower than the methyl ester (Swep, 112–114°C).[3] Researchers must verify this value to ensure they have synthesized the correct homolog.[1][2][3]
Solubility & Partitioning Profiles[1][3]
The 3,4-dichloro substitution pattern creates a highly hydrophobic molecule.[1][2][3] The ethyl chain further decreases water solubility compared to the methyl analog.[1][2][3]
Solubility Data
| Solvent | Solubility Profile | Relevance |
| Water | Insoluble (< 50 mg/L) | Poor aqueous bioavailability; requires surfactant for formulation.[1][2] |
| Acetone | High | Standard solvent for recrystallization and analysis.[1][2][3] |
| Dimethylformamide (DMF) | High | Preferred solvent for nucleophilic substitution reactions.[2][3] |
| Ethanol | Moderate to High | Used in synthesis workup; solubility increases with temperature.[1][2][3] |
Partition Coefficient (LogP)[2][3]
-
LogP (Predicted): 3.90 [3]
-
Implication: A LogP approaching 4 indicates high affinity for lipid bilayers and soil organic matter.[1][2][3] In environmental contexts, this suggests strong sorption to soil (low mobility) and potential for bioconcentration, necessitating rigorous residue analysis in crop studies.[1][2][3]
Synthesis & Experimental Protocols
The synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate follows a standard nucleophilic acyl substitution pathway.[1][2] Two primary routes exist: the Chloroformate Route (most common) and the Carbonate Route (greener alternative).[2][3]
Route A: Chloroformate Acylation (Standard Laboratory Scale)
This method provides high yields and is kinetically favored.[1][2][3]
Reagents:
-
Base: Pyridine or Sodium Carbonate (1.2 eq)
Protocol:
-
Dissolution: Dissolve 3,4-dichloroaniline in dry DCM under nitrogen atmosphere.
-
Base Addition: Add pyridine to the solution. Cool to 0°C to manage exotherm.
-
Acylation: Dropwise addition of ethyl chloroformate over 30 minutes. Maintain temperature < 10°C.
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, then brine.[1][2][3]
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to obtain white needles (MP 102-103°C).[1][2][3]
Synthesis Workflow Diagram
Spectral Characterization
For validation of the synthesized compound, the following spectral signatures are diagnostic.
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | 3300 – 3400 cm⁻¹ | N-H Stretch (Sharp, medium intensity) |
| 1700 – 1740 cm⁻¹ | C=O[1][2] Stretch (Carbamate Carbonyl, strong) | |
| 1500 – 1600 cm⁻¹ | C=C Aromatic Ring Stretch | |
| ¹H NMR (CDCl₃) | δ ~7.5 – 7.2 ppm | Aromatic Protons (m, 3H) - Characteristic 3,4-dichloro pattern |
| δ ~6.8 ppm | N-H Proton (Broad singlet, exchangeable) | |
| δ ~4.2 ppm | -O-CH₂ -CH₃ (Quartet, J=7 Hz, 2H) | |
| δ ~1.3 ppm | -O-CH₂-CH₃ (Triplet, J=7 Hz, 3H) | |
| Mass Spectrometry | m/z 233 / 235 / 237 | Molecular Ion [M]⁺ (Shows characteristic Cl₂ isotope pattern 9:6:[1][2][3]1) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81592, Ethyl N-(3,4-dichlorophenyl)carbamate. Retrieved from [Link][2][3]
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Soboczenski, E. J. (1970). Oxamyl chloride substituted carbamates. U.S. Patent No.[1][2][3][4] 3,539,618.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] (Cites MP 102-103°C for Ethyl 3,4-dichlorocarbanilate).[1][2][3]
-
ChemSrc. CAS 7159-94-6 Physicochemical Properties. Retrieved from [Link][2][3]
-
Hazardous Substances Data Bank (HSDB). Swep (Methyl analog data for comparative reference). National Library of Medicine.[1][2][3] Retrieved from [Link][2][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Ethyl N-(3,4-dichlorophenyl)carbamate | C9H9Cl2NO2 | CID 81592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. methyl N-(3,4-dichlorophenyl)carbamate | C8H7Cl2NO2 | CID 15969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]
